1-(1-金刚烷基)乙醇

概述

描述

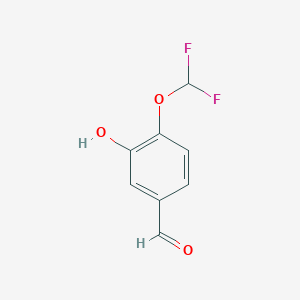

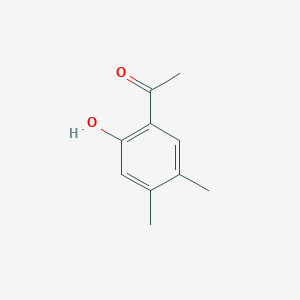

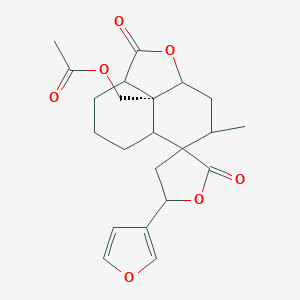

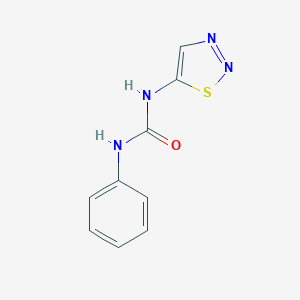

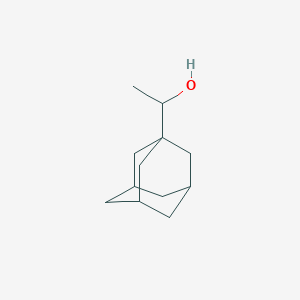

1-(1-Adamantyl)ethanol is a chemical compound related to the adamantane family, which is known for its cage-like structure. Adamantane derivatives are of interest due to their unique chemical and physical properties, which make them useful in various applications, including molecular recognition and pharmaceuticals. The adamantyl group provides a bulky, rigid framework that can influence the reactivity and stability of the compounds it is part of.

Synthesis Analysis

The synthesis of adamantane derivatives can involve various strategies, including solvolysis reactions. For instance, the solvolysis of 1-adamantyl bromide in aqueous ethanol can lead to the formation of adamantan-1-ol and its ethyl ether, with the proportions of these products depending on the solvent composition and the nature of the leaving group . This suggests that the synthesis of 1-(1-Adamantyl)ethanol could be achieved through similar solvolytic methods, with careful control of the reaction conditions to favor the alcohol over the ether.

Molecular Structure Analysis

The molecular structure of adamantane derivatives is characterized by the adamantane core, which imparts a three-dimensional, cage-like conformation to the molecule. This structure can significantly influence the molecule's interactions with other chemical entities. For example, 1,3-bis[(pyrid-2-ylamino)carbonyl]adamantane demonstrates the ability to adapt its conformation to form one-dimensional motifs with various assembling partners, such as dicarboxylic acids and metal ions . This adaptability is a key feature of the adamantane derivatives and can be expected to be present in 1-(1-Adamantyl)ethanol as well.

Chemical Reactions Analysis

Adamantane derivatives participate in a range of chemical reactions, often influenced by their bulky and rigid structure. The solvolysis rates of adamantyl compounds can be affected by the substitution pattern on the adamantane framework, as seen in the case of 1-adamantyl cations with different alkyl groups . Additionally, the Koch-Haaf carboxylation reaction of 1-(1-adamantane)ethanol leads to the formation of secondary acids, with the adamantyl group influencing the reaction pathway and the structure of the resulting carboxylic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(1-Adamantyl)ethanol would be influenced by the presence of the adamantyl group. The solubility, boiling point, and melting point of the compound would be expected to differ from those of simple alcohols due to the bulky nature of the adamantane cage. The stability of the compound in various solvents and under different conditions can also be expected to be high, given the inherent stability of the adamantane structure. The solvolysis reactions of adamantyl derivatives in different solvent systems provide insights into their reactivity and the effects of solvent polarity and nucleophilicity on their behavior .

科学研究应用

溶剂分解和稳定性分析

1-金刚烷基氯的溶剂分解:Gajewski (2001) 的一项研究表明,1-金刚烷基氯的溶剂分解因离去氯离子的氢键供体作用而增强,这可能是由于在发育中的金字塔阳离子中空间位阻减少。这表明 1-金刚烷基化合物(包括 1-(1-金刚烷基)乙醇)在特定溶剂中的独特溶剂分解特性 (Gajewski, 2001)。

在不同溶剂中的稳定性:Takeuchi 等人 (2001) 发现 1-金刚烷基阳离子上的烷基取代,例如 1-(1-金刚烷基)乙醇,会影响其在非水溶剂中的稳定性。该研究突出了溶剂组成对 1-金刚烷基衍生物反应性的影响 (Takeuchi 等,2001)。

化学合成和反应途径

合成和反应途径:Huang 和 Bennet (1994) 的研究提供了对涉及 1-金刚烷基衍生物的溶剂分解反应中速率加快的见解,这可能与了解 1-(1-金刚烷基)乙醇的反应有关。他们的研究表明,结构修饰如何显着影响反应速率 (Huang & Bennet, 1994)。

抗微生物和抗炎活性:Kadi 等人 (2007) 探索了源自 1-金刚烷基的化合物的抗菌和抗炎活性,表明 1-(1-金刚烷基)乙醇及其衍生物的潜在生物医学应用 (Kadi 等,2007)。

具体反应和机理见解

1-金刚烷基溶剂分解产物:Luton 和 Whiting (1979) 研究了 1-金刚烷基衍生物在水乙醇中的溶剂分解产物,提供了对 1-(1-金刚烷基)乙醇的反应性和可能的反应途径的见解 (Luton & Whiting, 1979)。

气相稳定性和溶剂效应:Takeuchi 等人 (2000) 对 1-金刚烷基阳离子的气相稳定性和 1-溴金刚烷溶剂分解中的溶剂效应的另一项研究提供了对金刚烷基化合物在各种环境中的反应性的见解,这可能与 1-(1-金刚烷基)乙醇有关 (Takeuchi 等,2000)。

安全和危害

When handling 1-(1-Adamantyl)ethanol, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool and well-ventilated place .

未来方向

The future directions of 1-(1-Adamantyl)ethanol research involve the development of novel methods for the preparation of unsaturated adamantane derivatives and the investigation of their chemical and catalytic transformations . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

属性

IUPAC Name |

1-(1-adamantyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O/c1-8(13)12-5-9-2-10(6-12)4-11(3-9)7-12/h8-11,13H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YALBLVPSPRKDJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C12CC3CC(C1)CC(C3)C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377845 | |

| Record name | 1-(1-adamantyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Adamantyl)ethanol | |

CAS RN |

26750-08-3 | |

| Record name | 1-(1-adamantyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。